molecular formula C24H17N3O3 B3741026 2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B3741026
M. Wt: 395.4 g/mol
InChI Key: KYIDFLIUWDPNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene moiety linked to an oxazolo[5,4-b]pyridine ring through a phenylacetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of Naphthalen-2-yloxy Acetic Acid: This intermediate is synthesized by reacting naphthalen-2-ol with chloroacetic acid in the presence of a base such as potassium carbonate.

    Coupling with Oxazolo[5,4-b]pyridine: The naphthalen-2-yloxy acetic acid is then coupled with 4-([1,3]oxazolo[5,4-b]pyridin-2-yl)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Acetylation: The resulting product is acetylated using acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-2-yloxy)acetic acid
  • 2-(naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide
  • 2-(naphthalen-2-yloxy)-4-phenyl-6-(prop-2-yn-1-yloxy)-1,3,5-triazine

Uniqueness

2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide stands out due to its specific combination of naphthalene, oxazolo[5,4-b]pyridine, and phenylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-22(15-29-20-12-9-16-4-1-2-5-18(16)14-20)26-19-10-7-17(8-11-19)23-27-21-6-3-13-25-24(21)30-23/h1-14H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIDFLIUWDPNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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